6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
Overview
Description
The compound 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been studied for its potential as a tyrosine kinase inhibitor, particularly in the context of inhibiting the epidermal growth factor receptor (EGFR). The structure-activity relationship of its analogues indicates a steep curve, with some derivatives showing significantly enhanced inhibitory activity .
Synthesis Analysis
The synthesis of quinazoline derivatives has been explored in various studies. For instance, 6-nitroquinazoline-2,4(1H,3H)-dione was synthesized using a two-step method with good yields, demonstrating the feasibility of synthesizing quinazoline derivatives with specific functional groups . Another study reported the synthesis of 7,8-dihydroquinazolin-5(6H)-ones through the reaction of sym-2-dimethylaminomethylene-1,3-diones with guanidine, showcasing the versatility of quinazoline synthesis . Additionally, 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline, further expanding the synthetic methods available for quinazoline derivatives .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been characterized using various spectroscopic techniques. X-ray single crystal diffraction (XRD), IR, and NMR spectroscopy have been employed to determine the structure of 6-nitroquinazoline-2,4(1H,3H)-dione, revealing the presence of hydrogen bonding in the crystal packing . Similarly, the structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline was analyzed, showing that molecules form base-paired N-H...N hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. The azo-coupling reaction has been used to produce 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione 1-[2-(quinolin-8-yl)hydrazone], demonstrating the reactivity of the quinazoline ring . Additionally, the Skraup reaction followed by a series of demethylations, oxidative bromination, amination, and debromination has been used to synthesize 7-alkylamino-2-methylquinoline-5,8-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives have been studied to some extent. For example, the pKa value of a hydrazone derivative of quinazoline was determined to be relatively high at 10.0, indicating its basic nature . The solvate formation and hydrogen bonding capabilities of quinazoline derivatives have also been explored, as seen in the methanol solvate of 4-amino-2-chloro-6,7-dimethoxyquinazoline .
Scientific Research Applications
Synthesis and Catalysis
- Synthesis Techniques : 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione has been efficiently synthesized using cesium carbonate as a catalyst, showing its key role in the synthesis of drugs like Prazosin, Bunazosin, and Doxazosin (Patil, Tambade, Jagtap, & Bhanage, 2008).
- Green Chemistry Applications : A solvent-free synthesis method involving carbon dioxide and a basic ionic liquid as a catalyst has been developed for this compound, highlighting its application in sustainable chemistry (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Chemical Reactions and Modifications
- Alkylation Reactions : Research demonstrates the successful alkylation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, yielding various dialkylated and monoalkylated products, which is significant for chemical modifications (Reisch, Iding, & Usifoh, 1993; 1994).
Catalyst Development and Optimization
- Catalyst Efficiency : Studies have shown the use of amine-functionalized MCM-41 as an efficient, heterogeneous, and recyclable catalyst for synthesizing various quinazoline-2,4(1H,3H)-dione derivatives, including 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (Nale, Rana, Parida, & Bhanage, 2014).
Novel Derivative Synthesis
- Derivative Synthesis : Research includes the synthesis of novel quinazoline derivatives, showcasing the versatility and potential for the development of new compounds (Chioua, Benabdelouahab, Chioua, Martínez‐Álvarez, & Fernández, 2002).
Medicinal Chemistry Applications
- Antitumor Agents : A study on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones demonstrates the potential antitumor activity of these compounds (Al-Romaizan, Ahmed, & Elfeky, 2019).
Pharmacological Research
- Role in Drug Synthesis : The compound has been used in the improved synthesis of Alfuzosin Hydrochloride, indicating its importance in pharmacological research (Song Hong-rui, 2010).
Safety And Hazards
properties
IUPAC Name |
6,7-dimethoxy-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNQIIMVPSMYEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046100 | |
Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
CAS RN |
28888-44-0 | |
Record name | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28888-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028888440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7867Z125J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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